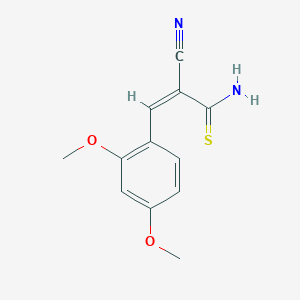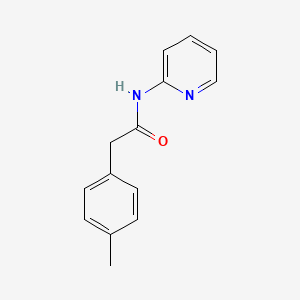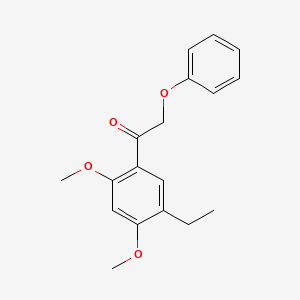![molecular formula C17H14ClN3OS B5860770 3-phenyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone}](/img/structure/B5860770.png)
3-phenyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone} is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. This compound is commonly referred to as "CTH" and has been studied extensively for its ability to modulate various biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of CTH is not fully understood, but studies have shown that it can modulate various signaling pathways involved in cellular processes such as apoptosis, cell proliferation, and inflammation. CTH has been shown to inhibit the activity of various enzymes involved in these processes, leading to the observed effects.
Biochemical and Physiological Effects:
CTH has been shown to have various biochemical and physiological effects on cells and tissues. Studies have shown that CTH can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. CTH has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CTH in lab experiments is its low toxicity and high purity. This makes it an ideal candidate for various assays and experiments. However, one of the limitations of using CTH is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on CTH. One area of research is the development of novel therapeutic agents based on the chemical structure of CTH. Researchers are also exploring the potential use of CTH as a diagnostic tool for various diseases. Additionally, studies are being conducted to further elucidate the mechanism of action of CTH and its effects on various signaling pathways. Overall, CTH has great potential for various applications in the field of scientific research, and further studies are needed to fully understand its potential.
Synthesis Methods
CTH can be synthesized using a variety of methods, including the reaction of 4-chlorobenzaldehyde with 2-aminothiazolidine-4-one in the presence of a suitable catalyst. The resulting product can then be further reacted with hydrazine hydrate to yield the final compound. This synthesis method has been optimized over the years, and researchers have reported high yields and purity of CTH using this approach.
Scientific Research Applications
CTH has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is the use of CTH as a potential therapeutic agent for various diseases. Studies have shown that CTH has anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
(2Z)-2-[(Z)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-12(13-7-9-14(18)10-8-13)19-20-17-21(16(22)11-23-17)15-5-3-2-4-6-15/h2-10H,11H2,1H3/b19-12-,20-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXIZHSWSKYGHC-JLFVMOFQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1N(C(=O)CS1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N=C\1/N(C(=O)CS1)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone} | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5860705.png)

![N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5860714.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5860719.png)

![methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5860737.png)
![N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5860741.png)


![N-(3,4-dimethylphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5860785.png)
![4-isopropyl 2-methyl 5-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5860801.png)
